molecular formula C8H9N3O3 B8716023 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol

Cat. No.: B8716023
M. Wt: 195.18 g/mol
InChI Key: DMCQIHOQXHPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 6-position and an azetidin-3-ol moiety at the 3-position. Its synthesis involves nucleophilic substitution between 5-bromo-2-nitropyridine and azetidin-3-ol hydrochloride in dimethyl sulfoxide (DMSO) under heating, yielding 29% product .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

1-(6-nitropyridin-3-yl)azetidin-3-ol

InChI

InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2

InChI Key

DMCQIHOQXHPIGF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol typically involves the reaction of 6-nitropyridine with azetidin-3-ol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidin-3-ol moiety may also contribute to its activity by interacting with enzymes or receptors in the body .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound and dimethyl-[1-(6-nitro-pyridin-3-yl)-piperidin-4-yl]amine share a pyridine core, while the chloro derivatives ( and ) feature pyrimidine and pyridazine cores, respectively.

Substituent Effects :

  • The nitro group in the target compound is a strong electron-withdrawing group, likely reducing solubility compared to chloro-substituted analogs. The cyclopropyl group in the pyrimidine derivative () may enhance lipophilicity and steric bulk .

Synthetic Efficiency :

  • The target compound’s synthesis yield (29%) is lower than that of the piperidine analog (80%, ), possibly due to the smaller azetidine ring’s reduced stability or reactivity under reaction conditions .

Ring Size and Flexibility :

  • Replacing azetidine (4-membered) with piperidine (6-membered) in dimethyl-[1-(6-nitro-pyridin-3-yl)-piperidin-4-yl]amine increases conformational flexibility, which could enhance binding to biological targets .

Physicochemical and Functional Implications

  • Electron-Withdrawing vs. Electron-Deficient Groups : The nitro group in the target compound may render it more reactive in reduction or nucleophilic substitution reactions compared to chloro-substituted analogs .
  • Solubility and Bioavailability : Azetidine’s hydroxyl group improves hydrophilicity, but the nitro group’s electron-withdrawing nature may counteract this effect. Chloro-substituted analogs (e.g., and ) might exhibit better membrane permeability due to moderate lipophilicity .

Pharmacological Potential

Piperidine analogs () with higher synthetic yields and flexibility could be prioritized in early-stage drug discovery .

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